molecular formula C18H20INO4 B5049344 3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide

3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide

Cat. No.: B5049344
M. Wt: 441.3 g/mol
InChI Key: OUEKOTDXZLRNOP-UHFFFAOYSA-N
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Description

3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide is a complex organic compound with a molecular formula of C18H20INO4 This compound is characterized by the presence of iodine, methoxy, and phenylmethoxy groups attached to a benzamide core

Properties

IUPAC Name

3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO4/c1-22-9-8-20-18(21)14-10-15(19)17(16(11-14)23-2)24-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEKOTDXZLRNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxy-substituted benzene derivative, followed by the introduction of the phenylmethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the iodine atom can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide include other iodinated benzamides and methoxy-substituted benzene derivatives. Examples include:

  • 3-iodo-4-methoxybenzamide
  • 5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide
  • 3-iodo-5-methoxybenzene

Uniqueness

The uniqueness of 3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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